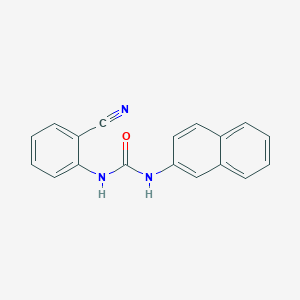

![molecular formula C13H17N3OS B5654978 6-(methoxymethyl)-N-[2-(5-methyl-2-thienyl)ethyl]pyrimidin-4-amine](/img/structure/B5654978.png)

6-(methoxymethyl)-N-[2-(5-methyl-2-thienyl)ethyl]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(methoxymethyl)-N-[2-(5-methyl-2-thienyl)ethyl]pyrimidin-4-amine" belongs to the broader class of pyrimidine derivatives, which are known for their significant pharmacological activities and utility in various chemical syntheses. Pyrimidine and its derivatives are pivotal in medicinal chemistry, offering a scaffold for the development of molecules with diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including thieno[2,3-d]pyrimidin-4-amines, often involves multi-step chemical reactions. For instance, novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues have been prepared via microwave-accelerated multi-step synthesis. These processes involve the condensation of various anilines with N'-(2-cyanaryl)-N,N-dimethylformimidamide intermediates, derived from reactions of amino-methoxybenzofuran or benzothiophene precursors with dimethylformamide dimethylacetal (Loidreau et al., 2013).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior and potential applications of a compound. For pyrimidine derivatives, X-ray crystallography, NMR spectroscopy, and computational methods like DFT (Density Functional Theory) are commonly employed to elucidate their structures. These studies provide insights into the molecule's conformation, electronic structure, and potential reactive sites.

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. For example, they can undergo nucleophilic substitution reactions, where the action of nucleophilic reagents on chloro derivatives of thieno[2,3-d]pyrimidines can yield methoxy-, alkylamino-, and dialkylamino substituted derivatives. These reactions are fundamental for further modifications and functionalization of the pyrimidine core (Grinev & Kaplina, 1985).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are directly influenced by their molecular structure. These properties are essential for the compound's application in drug formulation and chemical synthesis. The detailed crystal structure and DFT studies can reveal the interaction patterns and stability of these compounds, aiding in the prediction of their physical behavior (Murugavel et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal for the application of pyrimidine derivatives in medicinal chemistry. Studies on their antifungal, antibacterial, and anticancer activities often highlight the chemical properties that make these compounds valuable as therapeutic agents. For instance, certain pyrimidine derivatives exhibit marked inhibition against cancer cell proliferation, underscoring their potential as anticancer agents (Loidreau et al., 2020).

Propriétés

IUPAC Name |

6-(methoxymethyl)-N-[2-(5-methylthiophen-2-yl)ethyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-10-3-4-12(18-10)5-6-14-13-7-11(8-17-2)15-9-16-13/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUFTWVFVMUSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCNC2=NC=NC(=C2)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethoxyphenyl)sulfonyl]indoline](/img/structure/B5654901.png)

![2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)

![N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5654935.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5654943.png)

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5654948.png)

![9-(2-methoxyisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5654959.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-nitrobenzamide](/img/structure/B5654963.png)

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5654972.png)

![1-[(2,4-difluorophenoxy)acetyl]indoline](/img/structure/B5654994.png)

![1-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5654996.png)